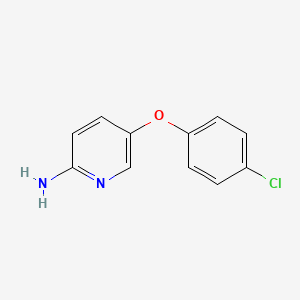

5-(4-Chlorophenoxy)pyridin-2-amine

Übersicht

Beschreibung

5-(4-Chlorophenoxy)pyridin-2-amine: is an organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 g/mol It is characterized by a pyridine ring substituted with a 4-chlorophenoxy group at the 5-position and an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(4-Chlorophenoxy)pyridin-2-amine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base like triethylamine at room temperature.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

5-(4-Chlorophenoxy)pyridin-2-amine has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated potent activity against CDK4 and CDK6, making them promising candidates for cancer therapeutics aimed at specific tumor types .

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes could be beneficial in developing new antibiotics or antifungal agents. The chlorophenoxy group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and efficacy against resistant strains .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be utilized in the preparation of more complex molecules through reactions such as amination, coupling, and cyclization. For example, it has been used to synthesize other pyridine derivatives that exhibit biological activity .

Catalytic Applications

The compound has potential applications in catalysis, particularly in asymmetric synthesis. Its structure allows it to act as a ligand in palladium-catalyzed reactions, facilitating the formation of chiral amines from prochiral substrates. This application is significant for producing optically active compounds that are essential in pharmaceuticals .

Material Science Applications

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of pyridine derivatives into polymers can lead to materials with improved performance characteristics, such as increased resistance to degradation under harsh conditions .

Supramolecular Chemistry

The compound's ability to form hydrogen bonds and π-π interactions makes it suitable for supramolecular assemblies. It can be used to design molecular sensors or devices that respond to environmental stimuli, leveraging its unique chemical properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenylpyridine: Similar structure but lacks the amino group.

2-Aminopyridine: Lacks the chlorophenoxy group.

4-Chlorophenoxybenzene: Lacks the pyridine ring.

Uniqueness:

5-(4-Chlorophenoxy)pyridin-2-amine is unique due to the presence of both the chlorophenoxy and amino groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

5-(4-Chlorophenoxy)pyridin-2-amine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in relation to its effects on various cellular processes and its therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorophenoxy group. Its molecular formula is C11H10ClN and it has a molecular weight of approximately 215.66 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : The compound can influence cell signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Gene Expression Alteration : By interacting with transcription factors, it can modulate gene expression profiles within cells.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, have shown promising antimicrobial activity against various pathogens. For instance:

- Chlamydia trachomatis : Studies have demonstrated that related compounds can inhibit the growth of this pathogen without affecting host cell viability, indicating selectivity for Chlamydia . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic regions enhance antimicrobial efficacy.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). It exhibited significant cytotoxicity with IC50 values in the low micromolar range .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 3.84 ± 0.54 | Induces apoptosis |

| HT-29 | 3.40 ± 1.10 | Cell cycle arrest at G2/M phase |

Neurotoxicity Studies

In vitro studies have assessed the nephrotoxic potential of related chlorinated compounds, indicating that structural modifications can lead to varying degrees of toxicity . The nephrotoxic effects were measured using isolated renal cortical cells (IRCC), highlighting the importance of structure in determining biological activity.

Case Studies

- Antichlamydial Activity : A study focused on sulfonylpyridine analogs showed that modifications similar to those found in this compound could impair Chlamydial growth without harming host cells. This suggests a pathway for developing selective antichlamydial drugs .

- Anticonvulsant Activity : Novel derivatives based on similar structures have been synthesized and tested for anticonvulsant activity, demonstrating the versatility of pyridine derivatives in pharmacological applications .

Eigenschaften

IUPAC Name |

5-(4-chlorophenoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKWABGIWYZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.